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Moxifloxacin Impurity E

Cat. No.: B13402614
M. Wt: 387.4 g/mol
InChI Key: IRASTQSQRDRSEH-UHFFFAOYSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling—the identification, quantification, and control of impurities in drug substances and products—is a fundamental requirement in the pharmaceutical industry. researchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines, such as Q3A and Q3B, to manage impurities in new drug substances and products, respectively. gmpinsiders.comfda.govfda.gov The core objective is to ensure that any impurity is present at a level that is safe for the patient. jpionline.org

The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of a drug. jpionline.org Some impurities may have no therapeutic benefit and could even be toxic, carcinogenic, or produce unexpected pharmacological effects. fda.govjpionline.org Therefore, a thorough understanding and control of the impurity profile are essential. This involves developing and validating sensitive analytical methods to detect and quantify impurities, conducting forced degradation studies to understand potential degradation pathways, and establishing acceptable limits based on safety data and regulatory thresholds. gmpinsiders.comfda.govresearchgate.net This rigorous process ensures the consistency and safety of each batch of medication that reaches the market. researchgate.net

Overview of Fluoroquinolone Antibiotics and Moxifloxacin (B1663623) Context

Fluoroquinolones are a major class of broad-spectrum antibiotics widely used to treat a variety of bacterial infections. aujmsr.comorthobullets.com They exert their bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, and repair. msdmanuals.comdrugbank.comnih.gov Over the years, structural modifications to the basic quinolone ring have led to the development of several generations of these drugs, each with an enhanced spectrum of activity. aafp.org

Moxifloxacin is a fourth-generation fluoroquinolone, approved by the U.S. Food and Drug Administration (FDA) in 1999. nih.gov It is distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant pathogens like Streptococcus pneumoniae. aujmsr.comaafp.orgnih.gov Its chemical structure, featuring a methoxy (B1213986) group at the C-8 position and a bulky C-7 side chain, contributes to its enhanced activity and favorable pharmacokinetic profile. nih.govaafp.org Moxifloxacin is used to treat infections such as community-acquired pneumonia, sinusitis, and skin infections. nih.govrxlist.com

Classification and Nomenclature of Moxifloxacin-Related Substances

Impurities related to moxifloxacin are classified based on their origin and chemical structure. They can be process-related impurities (originating from the manufacturing process) or degradation products (formed during storage). fda.gov Regulatory guidelines require that these impurities be listed in the drug substance specification. fda.gov

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), provide a systematic nomenclature for these related substances, often designating them with letters (e.g., Impurity A, B, C, D, E). who.intallmpus.com These specified impurities can be identified (with a known chemical structure) or unidentified. fda.gov For example, Moxifloxacin EP Impurity A is the 8-Desmethoxy-8-Fluoro analog of moxifloxacin. synzeal.com This systematic classification is crucial for quality control, allowing for the consistent identification and monitoring of specific impurities across different manufacturing batches. who.int

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22FN3O4 B13402614 Moxifloxacin Impurity E

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRASTQSQRDRSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Moxifloxacin Impurity E

Chemical Identity and Physicochemical Properties

is the O-desmethyl analog of moxifloxacin, meaning it lacks the methyl group present on the C-8 methoxy (B1213986) substituent of the parent molecule. cymitquimica.comsynzeal.com It is chemically known as 1-cyclopropyl-6-fluoro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. chemicea.comsynzeal.comclearsynth.com It is also referred to as 8-Hydroxy Moxifloxacin or Moxifloxacin USP Related Compound E. chemicea.comusp.orgsynzeal.com The impurity can exist as a free base or in various salt forms, such as hydrochloride (HCl) or hydrobromide (HBr). usp.orgveeprho.compharmaffiliates.com

Table 1: Chemical Identity of

IdentifierDataSource(s)
Systematic Name 1-cyclopropyl-6-fluoro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid chemicea.comsynzeal.comclearsynth.com
Common Synonyms Moxifloxacin O-Desmethyl Analog; 8-Hydroxy Moxifloxacin; Moxifloxacin USP Related Compound E chemicea.comcymitquimica.comsynzeal.com
CAS Number (Free Base) 721970-36-1 allmpus.comsynzeal.comsynthinkchemicals.com
CAS Number (HCl Salt) 1292904-74-5 synthinkchemicals.com
CAS Number (HBr Salt) 1292904-74-5 allmpus.com

Table 2: Physicochemical Properties of (Free Base)

PropertyValueSource(s)
Molecular Formula C₂₀H₂₂FN₃O₄ cymitquimica.comsynthinkchemicals.com
Molecular Weight 387.41 g/mol cymitquimica.comsynthinkchemicals.com

IUPAC Designation

Synthesis and Formation

is primarily formed as a degradation product of moxifloxacin. The C-8 methoxy group on the quinolone core of moxifloxacin can undergo O-demethylation under certain conditions, such as during forced degradation studies involving acid hydrolysis or other stress conditions. researchgate.netajprd.com This process results in the formation of the corresponding 8-hydroxy derivative, which is Impurity E. It can also arise as a process-related impurity if starting materials or intermediates containing the hydroxyl group are present during synthesis. While specific synthetic routes for the impurity as a reference standard are proprietary, they would logically involve either the demethylation of moxifloxacin or the use of an 8-hydroxy-quinolone precursor in the final condensation step with the C-7 side chain.

Key Chemical Transformations and Reaction Mechanisms (e.g., O-demethylation)

Analytical Characterization and Detection Methods

The detection and quantification of in the active pharmaceutical ingredient (API) or final drug product are typically performed using high-performance liquid chromatography (HPLC). researchgate.netphenomenex.com Pharmacopoeial methods, such as those outlined in the European Pharmacopoeia, specify HPLC conditions for the separation of moxifloxacin from its related substances. who.intphenomenex.com

In a typical reversed-phase HPLC method, a C18 or Phenyl-Hexyl column is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). phenomenex.comresearchgate.net Detection is commonly carried out using a UV spectrophotometer at the maximum absorbance wavelength of moxifloxacin, which is around 293-295 nm. who.intresearchgate.net Under the conditions specified in the European Pharmacopoeia, Impurity E has a relative retention time of about 1.7 with respect to the main moxifloxacin peak. who.int The availability of certified reference standards for Impurity E is essential for the proper identification, method validation, and accurate quantification required for quality control. synzeal.comclearsynth.com

Analytical Methodologies for Detection, Separation, and Quantification of Moxifloxacin Impurity E

Chromatographic Separation Techniques

Chromatographic techniques, particularly liquid chromatography, are the cornerstone for the analysis of pharmaceutical impurities due to their high resolving power and sensitivity. For Moxifloxacin (B1663623) Impurity E, a variety of high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) methods have been developed and optimized.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely adopted technique for the routine analysis of moxifloxacin and its impurities in both bulk drug substances and finished pharmaceutical formulations. Current time information in Κεντρική Μακεδονία, GR.researchgate.net The development of a robust HPLC method is a meticulous process involving the strategic selection of stationary and mobile phases, as well as the optimization of elution conditions to achieve the desired separation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of separation for moxifloxacin and its related compounds, including Impurity E. researchgate.netnih.gov This is attributed to the non-polar nature of the stationary phase, which effectively retains and separates the moderately polar moxifloxacin and its impurities.

The choice of the stationary phase is critical for achieving optimal separation. For the analysis of fluoroquinolones like moxifloxacin and its impurities, octadecylsilane (B103800) (C18) bonded silica (B1680970) gel columns are frequently employed. researchgate.netnih.gov These C18 columns provide a non-polar environment that facilitates the retention of the analytes based on their hydrophobicity. The chemical structure of Moxifloxacin Impurity E, also known as 8-Hydroxymoxifloxacin or Moxifloxacin O-Desmethyl Analog, differs from the parent drug by the presence of a hydroxyl group instead of a methoxy (B1213986) group at the 8-position. synzeal.com This structural difference influences its polarity and, consequently, its interaction with the stationary phase.

In some instances, octylsilane (B1236092) (C8) columns are also utilized. scielo.br The shorter alkyl chain of C8 columns results in slightly less retention compared to C18 columns, which can be advantageous for reducing analysis time. The selection between C18 and C8 often depends on the specific impurity profile and the desired resolution between adjacent peaks. For instance, a study optimized the separation of moxifloxacin and its impurities using a Waters C18 XTerra column. researchgate.net Another study found a base deactivated silica end-capped BDS Hypersil C8 column to be suitable for reducing peak tailing. scielo.br

Table 1: Examples of Stationary Phases Used in RP-HPLC Analysis of Moxifloxacin Impurities

Stationary Phase ChemistryColumn ExampleApplicationReference
Octadecylsilane (C18)Waters C18 XTerraSeparation of moxifloxacin and its synthesis-related impurities. researchgate.net
Octadecylsilane (C18)Phenomenex ODS C18Determination of moxifloxacin in the presence of its degradants. ijrpc.com
Octylsilane (C8)BDS Hypersil C8Simultaneous determination of moxifloxacin and ketorolac (B1673617) tromethamine. scielo.br

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. The composition and pH of the mobile phase are pivotal in controlling the retention and selectivity of the separation. For the analysis of moxifloxacin and its impurities, mixtures of water or an aqueous buffer with acetonitrile (B52724) or methanol (B129727) are commonly used as the mobile phase. researchgate.netijrpc.com

The pH of the aqueous component of the mobile phase plays a crucial role, as moxifloxacin and its impurities are ionizable compounds. cu.edu.eg Moxifloxacin has two pKa values, and its charge state, along with that of its impurities, will vary with the mobile phase pH. This variation directly impacts their interaction with the stationary phase and, therefore, their retention times. The optimization of pH is essential to achieve adequate resolution between the main component and its impurities. For instance, a method for separating moxifloxacin and four of its impurities utilized a mobile phase with a pH of 6.0, which was achieved by adjusting a water and triethylamine (B128534) mixture with phosphoric acid. researchgate.net Another method for determining moxifloxacin in the presence of its degradation products employed a mobile phase of 10mM sodium phosphate (B84403) buffer and methanol with a pH of 4.4. idosi.org The selection of the optimal pH is a balance between achieving good peak shape, resolution, and stability of the analytes.

The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) also significantly influence the retention times. Increasing the proportion of the organic modifier in the mobile phase generally leads to a decrease in the retention time of the analytes.

Table 2: Examples of Mobile Phase Compositions for RP-HPLC Analysis

Aqueous ComponentOrganic ModifierpHApplicationReference
Water with 2% TriethylamineAcetonitrile (90:10 v/v)6.0Separation of moxifloxacin and its impurities. researchgate.net
10mM Sodium Phosphate BufferMethanol (60:40 v/v)4.4Determination of moxifloxacin in the presence of its degradation products. idosi.org
20mM Ammonium (B1175870) Formate (B1220265)Acetonitrile (70:30 v/v)4.0Stability-indicating method for moxifloxacin. ijrpc.com
Phosphate BufferMethanol (45:55 v/v)3.0Simultaneous determination of moxifloxacin and ketorolac tromethamine. scielo.br

For complex samples containing multiple impurities with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable timeframe. In such cases, gradient elution is employed. A gradient program involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic modifier. This allows for the elution of weakly retained components early in the run, while strongly retained components are eluted later as the mobile phase strength increases.

A World Health Organization (WHO) document describes a gradient method for the analysis of moxifloxacin and its impurities, including Impurity E. who.int Another patent details a gradient elution program for separating two photodegradable impurities of moxifloxacin hydrochloride, starting with 35% mobile phase B and increasing to 60% over the course of the run. google.com The development of a gradient program requires careful optimization of the initial and final mobile phase compositions, the gradient slope, and the duration of each step to ensure the resolution of all components of interest.

Table 3: Example of a Gradient Elution Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Comments
0 - 1065 → 5035 → 50Linear Gradient
10 - 205050Isocratic
20 - 20.0150 → 4050 → 60Step Gradient
20.01 - 304060Isocratic
30 - 30.0140 → 6560 → 35Step Gradient
30.01 - 406535Isocratic

Adapted from a method for detecting photodegradable impurities in moxifloxacin hydrochloride. google.com Mobile phase A: 0.1% phosphoric acid aqueous solution; Mobile phase B: methanol.

Ultra-high performance liquid chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which allows for faster separations and higher resolution compared to conventional HPLC. The use of UHPLC can significantly reduce analysis time and solvent consumption, making it an attractive technique for high-throughput quality control analysis.

Several UHPLC methods have been developed for the analysis of moxifloxacin and other fluoroquinolones. ijpbs.comresearchgate.net These methods often employ C18 columns with small particle sizes and operate at higher pressures than traditional HPLC systems. A study on the simultaneous determination of 26 quinolones in poultry feathers utilized an ACQUITY UPLC BEH C18 column (1.7 µm) with a gradient elution of 0.1% formic acid in water and acetonitrile. mdpi.com Another stability-indicating UPLC method for moxifloxacin hydrochloride used a mobile phase of potassium dihydrogen orthophosphate buffer (pH 1.8), methanol, and acetonitrile. ijpbs.com The application of UHPLC for the specific quantification of this compound offers the potential for improved sensitivity and faster run times, which is particularly beneficial for in-process controls and stability studies.

Table 4: Example of UHPLC Method Parameters for Moxifloxacin Analysis

ParameterConditionReference
ColumnACQUITY UPLC BEH C18 (150 x 3.0 mm, 1.7 µm) mdpi.com
Mobile Phase A0.1% Formic acid in water mdpi.com
Mobile Phase B0.1% Formic acid in acetonitrile mdpi.com
Flow Rate0.3 mL/min mdpi.com
DetectionMS/MS mdpi.com
ColumnC18 ijpbs.com
Mobile PhasePotassium dihydrogen orthophosphate (pH 1.8), Methanol, Acetonitrile (60:20:20) ijpbs.com
Flow Rate0.3 mL/min ijpbs.com
DetectionUV at 296 nm ijpbs.com
Mobile Phase Composition and pH Optimization
Chiral Chromatography Considerations for Stereoisomeric Purity

Moxifloxacin itself possesses two chiral centers, leading to the pharmacologically active (S,S)-isomer and its enantiomeric (R,R)-isomer, known as Impurity G. researchgate.net this compound retains these stereogenic centers at the (4aS,7aS) positions of the octahydropyrrolo[3,4-b]pyridine side chain. synzeal.comclearsynth.com Consequently, the potential for formation of its corresponding diastereomers or enantiomers during synthesis or degradation necessitates analytical methods capable of ensuring stereoisomeric purity.

While specific chiral separation methods for this compound are not extensively detailed in publicly available literature, the principles applied to its parent compound, Moxifloxacin, are directly relevant. Ligand-exchange chiral chromatography has proven effective for the enantiomeric separation of Moxifloxacin and its (R,R)-isomer. researchgate.net One such method utilizes a standard achiral C18 column but employs a chiral mobile phase additive. An optimized and validated method involves a mobile phase containing copper(II)-sulfate and L-isoleucine, which form diastereomeric complexes with the enantiomers, allowing for their separation on the reversed-phase column. researchgate.net This approach offers a significant improvement in resolution and economy compared to some pharmacopeial methods. researchgate.net It is reasonable to infer that a similar ligand-exchange strategy could be adapted to resolve any potential stereoisomers of this compound.

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its direct application for the analysis of this compound is not suitable. Like Moxifloxacin, Impurity E is a large, polar, and non-volatile molecule, which would require derivatization to increase its volatility for GC analysis—a step that complicates the procedure. semanticscholar.orgrsc.org

The primary utility of GC in the context of Moxifloxacin quality control is for the detection and quantification of potential volatile genotoxic impurities that may arise from the synthesis process. semanticscholar.org For instance, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method has been established to identify and measure Methyl-4-Chlorobutyrate (M4CB), a potential genotoxic impurity, at parts-per-million (ppm) levels in Moxifloxacin. semanticscholar.orgdoi.org This method typically employs a capillary column, such as a DB-624, with helium as the carrier gas and operates in split mode to achieve high sensitivity. semanticscholar.org Therefore, while GC is a critical tool for a comprehensive impurity profile of Moxifloxacin, it is not the appropriate methodology for analyzing non-volatile, structurally-related impurities like Impurity E.

Detection Modalities in Impurity Analysis

The detection and quantification of this compound primarily rely on coupling High-Performance Liquid Chromatography (HPLC) with various sensitive detection modalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy Detection

UV-Vis spectroscopy is the most common detection method for analyzing Moxifloxacin and its impurities due to the inherent chromophoric nature of the quinolone ring system. veeprho.comjptcp.com The maximum UV absorption for Moxifloxacin is typically observed around 293 nm to 295 nm. who.intresearchgate.netresearchgate.netresearchgate.net As this compound shares the same core quinolone structure, it exhibits similar UV absorption properties, allowing for its detection at these wavelengths. synzeal.com

Various reversed-phase HPLC (RP-HPLC) methods have been developed that use UV detection for the simultaneous determination of Moxifloxacin and its related substances, including Impurity E. who.intresearchgate.netnih.gov These methods are validated for parameters such as linearity, accuracy, and precision, demonstrating their suitability for quality control. researchgate.netnih.gov

Table 1: Example HPLC-UV Conditions for Moxifloxacin Impurity Analysis

Parameter Condition Source
Column Phenylsilyl modified silica (25 cm x 4.6 mm, 5 µm) who.int
Mobile Phase Methanol and an aqueous solution of tetrabutylammonium (B224687) hydrogen sulfate, potassium dihydrogen phosphate, and phosphoric acid who.intresearchgate.net
Flow Rate 1.3 - 1.5 mL/min who.intnih.gov
Detection Wavelength 290 - 293 nm researchgate.netnih.gov
Column Temperature 45 °C who.intresearchgate.netnih.gov

| Relative Retention Time (RRT) | ~1.7 (relative to Moxifloxacin) | who.intdigicollections.net |

Photodiode Array (PDA) Detection for Peak Purity

To ensure the specificity of an analytical method and the homogeneity of a chromatographic peak, a Photodiode Array (PDA) detector is often employed. rsc.org A PDA detector acquires the entire UV-Vis spectrum at multiple points across an eluting peak. This capability is crucial for impurity analysis to confirm that a peak attributed to a specific impurity, such as Impurity E, is not co-eluting with another compound. jocpr.com The peak purity test compares the spectra within the peak; if the peak is pure, the spectra should be identical. This technique is an integral part of forced degradation studies and method validation to demonstrate the stability-indicating nature of the analytical method. jocpr.com

Mass Spectrometric Detection (HPLC-MS, GC-MS)

Mass Spectrometry (MS) coupled with a chromatographic inlet provides superior specificity and sensitivity for impurity identification and characterization compared to UV detection alone. Given that this compound is non-volatile, HPLC-MS is the appropriate MS-based technique.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) are powerful tools for the structural elucidation of unknown impurities and the quantification of known impurities at trace levels. researchgate.netresearchgate.netnih.gov These methods can identify impurities by providing highly accurate molecular mass and fragmentation data. researchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

For the analysis of fluoroquinolones like Moxifloxacin and its impurities, soft ionization techniques are required to keep the molecule intact during its transition into the gas phase.

Electrospray Ionization (ESI) is the most widely used ionization technique for LC-MS analysis of polar compounds like Moxifloxacin and its impurities. researchgate.netnih.gov It is particularly effective for molecules that are ionizable in solution. Analysis is typically performed in the positive ion mode, which generates a protonated molecular ion [M+H]⁺. researchgate.netnih.gov Further fragmentation of this precursor ion in an MS/MS experiment provides structural information that can confirm the identity of Impurity E by showing the characteristic loss of its side chain or other structural fragments. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique suitable for LC-MS. ucl.ac.be It is generally used for less polar compounds than ESI but can be an alternative. APCI involves a gas-phase ionization process and can also be used to analyze fluoroquinolones. ucl.ac.beacs.org The choice between ESI and APCI often depends on the specific analyte and the mobile phase composition to achieve optimal sensitivity and ionization efficiency. For Moxifloxacin and its structurally similar impurities, ESI is more commonly reported in the literature. researchgate.netnih.gov

Quantitative Mass Spectrometry (e.g., Selected Ion Monitoring, Multiple Reaction Monitoring)

Mass spectrometry (MS) coupled with liquid chromatography (LC) offers unparalleled sensitivity and specificity for the quantification of pharmaceutical impurities. Techniques such as Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are particularly powerful for accurately measuring trace levels of this compound in the presence of the active pharmaceutical ingredient (API) and other impurities.

In a typical LC-MS/MS method, after chromatographic separation, the impurity is ionized, and specific precursor ions are selected in the first quadrupole. These ions are then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This dual-level selectivity significantly reduces matrix interference and enhances the signal-to-noise ratio.

For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺. The selection of specific product ions is determined through infusion experiments with a reference standard of the impurity.

Table 1: Illustrative MRM Parameters for this compound

ParameterValue
Precursor Ion (Q1)m/z specific to this compound
Product Ion (Q3)m/z of a specific fragment ion
Dwell Time100 ms
Collision EnergyOptimized for maximum fragment ion intensity
Cone VoltageOptimized for precursor ion intensity

This table presents hypothetical yet representative data for the purpose of illustrating the MRM parameters that would be established during method development.

Validation of Analytical Methods for this compound

To ensure that an analytical method is suitable for its intended purpose, a thorough validation process is required as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this involves demonstrating that the method can distinguish it from moxifloxacin, other related impurities, and degradation products. This is typically achieved by analyzing a mixture of all potential impurities and the API, and showing that the peak for this compound is well-resolved from all other peaks.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed.

Table 2: Example of Linearity Data for this compound

Concentration (µg/mL)Peak Area
0.0512,500
0.1024,800
0.2563,000
0.50126,500
1.00251,000
Correlation Coefficient (r²) >0.999

This table provides a representative dataset illustrating the linear relationship between concentration and analytical response.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Table 3: Typical LOD and LOQ Values for this compound

ParameterValue
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL

This table presents illustrative LOD and LOQ values that would be established during method validation.

Accuracy refers to the closeness of the test results to the true value. It is assessed by spiking a placebo with a known amount of this compound and calculating the percentage recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Table 4: Representative Accuracy and Precision Data

LevelAccuracy (% Recovery)Precision (RSD %)
Repeatability98.5 - 101.2< 2.0
Intermediate Precision97.9 - 101.8< 3.0

This table shows example data for accuracy and precision studies, demonstrating the method's reliability.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, and instruments.

Table 5: Parameters Varied for Robustness Testing

ParameterVariation
Flow Rate± 0.2 mL/min
Column Temperature± 5 °C
pH of Mobile Phase± 0.2 units

This table lists typical parameters that are intentionally varied to assess the robustness of the analytical method.

Stability-Indicating Capabilities of Developed Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. The ability of a method to separate the API from its impurities is crucial for assessing the stability of a drug product over its shelf life.

Forced degradation studies are an integral part of developing and validating a SIM. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. The analytical method must then demonstrate its capability to resolve the principal drug peak from any formed degradants, including this compound.

Several research endeavors have focused on developing robust, stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for moxifloxacin and its related substances. nih.govresearchgate.netijrpc.comijpbs.comijopp.orgidosi.orgjocpr.comscielo.br These methods are designed to be specific, linear, accurate, precise, and robust, in line with the International Council for Harmonisation (ICH) guidelines. nih.govijrpc.comijopp.orgidosi.orgjocpr.comscielo.br

The European Pharmacopoeia (Ph. Eur.) monograph 2254 for Moxifloxacin Hydrochloride outlines a specific HPLC method for the determination of related substances, including Impurity E. phenomenex.comdrugfuture.com This official method provides a framework for the separation and control of this impurity. The monograph specifies the use of a reference solution containing moxifloxacin and its impurities A, B, and E to ensure the system is suitable for their separation. phenomenex.com The relative retention time for Impurity E is given as approximately 1.7 with respect to the moxifloxacin peak. drugfuture.com

Forced Degradation Findings:

Forced degradation studies reported in the literature reveal the conditions under which moxifloxacin degrades and potentially forms Impurity E. While not all studies explicitly identify Impurity E, the formation of degradation products under specific stress conditions is well-documented. For instance, significant degradation of moxifloxacin has been observed under basic, acidic, and oxidative stress conditions. ijrpc.com One study noted a 22.32% degradation in basic conditions, 18.9% in acidic conditions, and 15.7% in neutral hydrolytic conditions. ijrpc.com Another study reported up to 70% decomposition under basic stress (0.1N NaOH), leading to a major degradation product. idosi.org

The table below summarizes typical findings from forced degradation studies on moxifloxacin, highlighting the capability of the analytical methods to separate the parent drug from its degradation products.

Stress ConditionReagents and DurationOutcomeMethod's Capability
Acid Hydrolysis 0.1 M HCl, refluxedFormation of degradation productsThe developed HPLC/UPLC methods effectively separated the degradation peaks from the moxifloxacin peak.
Base Hydrolysis 0.1 M NaOH, refluxedSignificant degradation observed, with the formation of distinct impurity peaks.Chromatographic conditions were optimized to achieve baseline separation of moxifloxacin and its basic degradants.
Oxidative Degradation 3% H₂O₂, at room tempGeneration of oxidative degradation products.The methods demonstrated specificity by resolving the moxifloxacin peak from all oxidative impurities.
Thermal Degradation 80°C for several hoursMinimal to moderate degradation.The methods were shown to be stable and capable of quantifying any thermal degradants formed.
Photolytic Degradation Exposure to UV lightFormation of photodegradation products.The analytical methods successfully separated the photolytic impurities from the main drug peak.

Chromatographic Methodologies:

The successful separation of this compound from the parent compound and other impurities relies heavily on the optimization of chromatographic conditions. Reversed-phase HPLC is the most commonly employed technique.

A typical stability-indicating HPLC method involves a C18 or a phenyl-hexyl column. nih.govresearchgate.netphenomenex.com The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). nih.govresearchgate.netidosi.org The pH of the mobile phase is also carefully controlled to achieve optimal separation.

For instance, the Ph. Eur. monograph 2254 specifies a mobile phase composed of a mixture of methanol and a solution containing tetrabutylammonium hydrogen sulfate, potassium dihydrogen phosphate, and phosphoric acid. phenomenex.com Other developed methods have utilized mobile phases such as 0.01 M potassium dihydrogen orthophosphate buffer and methanol in a 70:30 ratio or a mixture of ammonium formate solution and acetonitrile. nih.govijrpc.com

The table below details examples of chromatographic conditions from published stability-indicating methods for moxifloxacin analysis.

ParameterMethod 1 (Ph. Eur. 2254) phenomenex.comMethod 2 nih.govMethod 3 ijrpc.com
Column Luna 5 µm Phenyl-Hexyl, 250 x 4.6 mmAgilent C18, 150 × 4.6 mm, 5 μmPhenomenex ODS C18, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol and an aqueous solution of tetrabutylammonium hydrogen sulfate, potassium dihydrogen phosphate, and phosphoric acid (28:72 v/v)0.01 M Potassium dihydrogen orthophosphate and methanol (70:30 v/v)20mM Ammonium Formate solution and Acetonitrile (70:30 v/v), pH 4.0
Flow Rate Not specified in abstract1.0 mL/min1.0 mL/min
Detection Wavelength Not specified in abstract230 nm295 nm
Column Temperature Not specified in abstract30°C30°C
Run Time Not specified in abstract16 min10 min

These methods have been validated to be linear over a range of concentrations for moxifloxacin and its impurities, with correlation coefficients (r²) typically greater than 0.999. ijrpc.comidosi.org The limits of detection (LOD) and quantification (LOQ) are established to be sufficiently low to detect and quantify impurities at levels specified by regulatory authorities. ijrpc.comijopp.org The precision of these methods is demonstrated by low relative standard deviation (RSD) values for repeated measurements, and their accuracy is confirmed through recovery studies. ijrpc.com

Control Strategies and Regulatory Compliance for Moxifloxacin Impurities

Strategies for Impurity Control in Active Pharmaceutical Ingredient (API) and Drug Product Manufacturing

Process Optimization to Minimize Impurity E Formation

The formation of impurities is often an inherent part of the chemical synthesis process. veeprho.com For Moxifloxacin (B1663623), the synthesis involves several steps where side reactions can lead to the generation of undesired compounds, including Impurity E. googleapis.com Also known as 8-Hydroxy Moxifloxacin, Moxifloxacin Impurity E is a known related substance. synzeal.comveeprho.com

Strategies to minimize its formation focus on a deep understanding of the reaction mechanisms and the impact of various process parameters. Key considerations include:

Reaction Conditions: Temperature, pressure, and reaction time are critical variables that can influence the rate of impurity formation. Careful control of these parameters is essential.

Raw Material Quality: The purity of starting materials and reagents can significantly impact the impurity profile of the final product.

Solvent Systems: The choice of solvents can affect reaction pathways and the solubility of intermediates and impurities, thereby influencing their formation and removal.

Some impurities can also be formed through degradation, such as photodegradation, which can occur if the substance is exposed to light.

Purification Techniques for Impurity Clearance

Even with optimized synthesis processes, the complete elimination of Impurity E formation may not be feasible. Therefore, robust purification techniques are employed to remove it from the API. Common methods include:

Crystallization: This is a powerful technique for purifying solid compounds. A patent for the purification of moxifloxacin hydrochloride describes a method involving dissolving the crude product in a mixed solvent of ethanol, water, and concentrated hydrochloric acid, followed by crystallization to obtain a high-purity product. google.com The process includes hot filtration to remove insoluble impurities. google.com

Chromatography: Various chromatographic techniques, such as column chromatography, can be used for purification, especially for removing impurities with similar physicochemical properties to the API.

Washing: Washing the isolated solid with appropriate solvents can effectively remove soluble impurities.

In-Process Control (IPC) and Release Testing Strategies

A comprehensive testing strategy is crucial for monitoring and controlling the levels of this compound throughout the manufacturing process.

In-Process Controls (IPCs): IPCs are checks performed during production to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. For Impurity E, this could involve:

Sampling and analysis of reaction mixtures at critical stages.

Monitoring of purification steps to ensure effective impurity removal.

Release Testing: This is the final quality control check before the drug product is released for sale. It involves a battery of tests to ensure the product meets all its quality attributes, including the level of impurities. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of moxifloxacin and its impurities. molnar-institute.comresearchgate.net The World Health Organization (WHO) provides guidance on HPLC methods for testing related substances in moxifloxacin tablets, where Impurity E is one of the specified impurities to be monitored. who.int

Here is an example of a data table for release testing of Moxifloxacin, including Impurity E:

Test ParameterAcceptance CriteriaAnalytical Method
IdentificationConforms to StandardHPLC, IR
Assay98.0% - 102.0%HPLC
This compound ≤ 0.2% HPLC
Other Individual Impurities≤ 0.1%HPLC
Total Impurities≤ 0.5%HPLC
Water Content≤ 5.0%Karl Fischer Titration
Residual SolventsMeets USP <467> limitsGas Chromatography

Quality by Design (QbD) Principles in Impurity Management

The Quality by Design (QbD) framework offers a systematic and science-based approach to pharmaceutical development and manufacturing. nih.gov It emphasizes proactive process understanding and control to ensure final product quality, moving away from a reactive, testing-based approach. healthinformaticsjournal.com

Risk Assessment for Critical Process Parameters and Critical Quality Attributes

A cornerstone of QbD is a thorough risk assessment to identify and understand the parameters that are critical to product quality. nih.gov

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes of the final product that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Moxifloxacin, the level of Impurity E is a CQA.

Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. nih.gov

A Failure Mode and Effects Analysis (FMEA) is a common risk assessment tool used to identify potential failure modes in a process and their effects on product quality.

Below is a simplified FMEA table for this compound formation:

Process Step Potential Failure Mode Potential Effect on CQA (Impurity E) Severity Occurrence Detectability Risk Priority Number (RPN) Proposed Control Strategy
SynthesisIncorrect reaction temperatureIncreased formation of Impurity EHighMediumMediumHighStrict temperature control, continuous monitoring
SynthesisImpure starting materialIntroduction of precursors for Impurity EHighLowHighMediumStringent raw material specifications and testing
PurificationInefficient crystallizationIncomplete removal of Impurity EHighMediumLowHighOptimization of crystallization parameters, IPCs

Design Space Development for Impurity Control

A key output of the QbD process is the establishment of a Design Space. This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. molnar-institute.com

For controlling this compound, a design space would be developed by:

Design of Experiments (DoE): A structured, organized method for determining the relationship between factors affecting a process and the output of that process. molnar-institute.com DoE can be used to systematically vary CPPs (e.g., temperature, pH, solvent ratio) and study their impact on the formation and removal of Impurity E.

Response Surface Modeling: Statistical models are generated from the DoE data to map the relationship between the CPPs and the CQA (Impurity E level).

Defining the Design Space: The model is used to define the ranges for the CPPs within which the level of Impurity E will consistently meet its acceptance criteria.

Operating within the established design space is not considered a change and, therefore, provides regulatory flexibility. molnar-institute.com This approach ensures a robust manufacturing process that consistently produces high-quality Moxifloxacin with controlled levels of Impurity E.

International Regulatory Frameworks and Pharmacopoeial Standards

The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. For Moxifloxacin, a synthetic fluoroquinolone antibiotic, the management of impurities like this compound is governed by a framework of international guidelines and specific pharmacopoeial monographs.

Specific Monographs and Requirements from Major Pharmacopoeias (e.g., European Pharmacopoeia, United States Pharmacopeia)

Major pharmacopoeias provide legally binding standards for medicines and their ingredients. The monographs for Moxifloxacin Hydrochloride in the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) include specific tests and acceptance criteria for related substances, including Impurity E.

The European Pharmacopoeia (EP) lists this compound as a specified impurity. The monograph sets a specific limit for this impurity. For the calculation of its content, the peak area of Impurity E must be multiplied by a correction factor of 3.5. drugfuture.com The acceptance criterion for Impurity E is not more than 0.1% relative to the content of Moxifloxacin. drugfuture.comwho.int

The United States Pharmacopeia (USP) also controls this impurity, designating it as "Moxifloxacin Related Compound E". The USP monograph specifies an acceptance criterion of not more than (NMT) 0.1%. uspnf.com It also provides a relative response factor (RRF) of 0.29 for quantification purposes. uspnf.com

The table below summarizes the specifications for this compound in these major pharmacopoeias.

PharmacopoeiaImpurity NameRelative Retention Time (Approx.)FactorAcceptance Limit
European Pharmacopoeia (EP) Impurity E1.7Correction Factor: 3.5≤ 0.1%
United States Pharmacopeia (USP) Moxifloxacin Related Compound E1.83Relative Response Factor: 0.29≤ 0.1%

Data sourced from the European Pharmacopoeia and United States Pharmacopeia monographs for Moxifloxacin Hydrochloride. drugfuture.comuspnf.com

Role of Reference Standards and Certified Reference Materials for Impurity E

The accurate identification and quantification of this compound are critically dependent on the use of high-purity reference standards and certified reference materials (CRMs). aquigenbio.comvenkatasailifesciences.com These standards are highly characterized chemical substances used as a benchmark for quality control testing.

The primary roles of a reference standard for Impurity E include:

Peak Identification : In chromatographic analyses, the reference standard is used to confirm the identity of the impurity peak in a sample of the drug substance or product by comparing retention times. who.int

Method Validation : Reference standards are essential for validating analytical methods, ensuring the procedure is accurate, precise, and specific for quantifying Impurity E. aquigenbio.comsynzeal.com

Quantification : They serve as the external standard against which the amount of Impurity E in a test sample is measured, allowing for the verification of compliance with the limits set by pharmacopoeias. venkatasailifesciences.com

Suppliers provide these reference materials with a comprehensive Certificate of Analysis (COA), which includes data on purity, identity, and characterization, ensuring traceability and compliance with regulatory guidelines. venkatasailifesciences.comsynzeal.com

Impurity Acceptance Criteria and Reporting Thresholds

The acceptance criteria and reporting thresholds for this compound are established by the interplay between ICH guidelines and pharmacopoeial monographs.

The Reporting Threshold is determined by the ICH Q3A and Q3B guidelines. For a drug with a maximum daily dose of 400 mg, such as Moxifloxacin, the reporting threshold for impurities is 0.1%. europa.eu This means any degradation product in the drug product observed at a level greater than 0.1% must be reported.

The Acceptance Criterion , or limit, for an individual impurity is the maximum permissible level in the drug substance or product. As specified in the major pharmacopoeias, the acceptance criterion for this compound is 0.1% . drugfuture.comuspnf.com This limit is based on safety data and what is achievable through good manufacturing practices (GMP). Any batch of Moxifloxacin drug substance or product found to contain Impurity E above this level does not comply with pharmacopoeial standards.

The table below outlines the relevant ICH thresholds for a drug with a maximum daily dose of 400 mg.

Threshold TypeICH GuidelineThreshold (for ≤2 g/day max daily dose)Application to Moxifloxacin (400 mg dose)
Reporting Q3A/Q3B0.05% / 0.1%Impurities >0.1% must be reported. europa.eu
Identification Q3A/Q3B0.10% or 1.0 mg/day intakeImpurities >0.10% must be identified. ich.org
Qualification Q3A/Q3B0.15% or 1.0 mg/day intakeImpurities >0.15% must be qualified. ich.org

These thresholds guide the development and lifecycle management of the drug, ensuring that impurities are controlled to levels that are safe for patients.

Advanced Research Avenues and Computational Approaches in Moxifloxacin Impurity E Studies

In Silico Prediction of Impurity E Formation and Degradation Pathways

In silico, or computational, methods offer powerful tools for predicting the emergence of impurities, thereby guiding process development and stability studies from an early stage. acs.org These approaches can forecast potential degradation pathways and identify reactivity risks without the need for extensive experimental work.

Computational chemistry provides a framework for modeling the reaction pathways that lead to the formation of impurities. Software tools like Zeneth utilize a knowledge base of chemical transformations and a reasoning engine to predict the likelihood of specific degradation products based on the functional groups present in the parent molecule. acs.orgspringernature.com For Moxifloxacin (B1663623) Impurity E, the key transformation is the O-demethylation of the C8-methoxy group on the Moxifloxacin core.

Reaction pathway modeling for this transformation would involve:

Substrate Analysis: Defining the Moxifloxacin molecule as the starting material.

Transformation Rule Application: Applying known chemical transformation rules relevant to the demethylation of an aryl methyl ether. One patent explicitly describes a method for preparing Moxifloxacin Impurity E by demethylating the free base of Moxifloxacin. google.com

Energy Calculation: Using quantum mechanics, particularly Density Functional Theory (DFT), to calculate the activation energies and reaction thermodynamics for the proposed demethylation steps. 3ds.com This can help determine the most energetically favorable pathway and the likelihood of the reaction occurring under specific process conditions (e.g., presence of certain reagents or catalysts). Studies on other quinolones have successfully used computational chemistry to elucidate fragmentation mechanisms, a strategy that can be adapted to understand formation pathways. nih.gov

A study using Dynochem software to model the reaction kinetics in Moxifloxacin synthesis identified demethylation as a potential side reaction, highlighting the utility of such modeling in process optimization to minimize impurity formation. researchgate.net

Table 1: Computational Tools for Reaction Pathway Prediction

Tool/Framework Approach Potential Application for this compound
Zeneth Knowledge-based system matching functional groups to known degradation reactions. acs.org Predict the likelihood of O-demethylation of the C8-methoxy group under various stress conditions (e.g., acid/base hydrolysis, oxidation).
BNICE (Biochemical Network Integrated Computational Explorer) Generates possible biochemical reactions based on enzyme reaction rules. nih.gov Explore potential enzyme-mediated demethylation pathways if Moxifloxacin were exposed to biological systems.

| DFT (Density Functional Theory) Methods | Quantum mechanical calculations to determine bond dissociation energies and reaction energetics. 3ds.com | Calculate the C-H bond dissociation energy of the methoxy (B1213986) group to assess susceptibility to autoxidation or the energy barrier for acid-catalyzed demethylation. 3ds.com |

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. unipd.it In the context of this compound, MD simulations can provide critical insights into its conformational stability and interactions with its environment.

By simulating the behavior of the Impurity E molecule in different solvents or in the solid state, researchers can:

Assess Conformational Stability: Determine the most stable three-dimensional structures of the impurity.

Analyze Intermolecular Interactions: Understand how Impurity E might interact with other molecules, such as excipients in a drug formulation or residual catalysts, which could influence its reactivity and degradation.

Evaluate Solvent Effects: Model how different solvent environments affect the stability of the impurity, providing guidance for selecting appropriate solvents during synthesis and purification to minimize its formation or persistence.

While specific MD studies on this compound are not widely published, the application of these techniques to investigate ligand-target recognition and binding modes is well-established in drug discovery and could be leveraged to understand the impurity's behavior. unipd.it

Computational Chemistry and Reaction Pathway Modeling

Chemoinformatic and Machine Learning Applications in Impurity Profiling

Chemoinformatics and machine learning (ML) are transforming the field of impurity profiling by enabling the analysis of large datasets to identify patterns and build predictive models. nih.govmdpi.com These data-driven approaches can significantly accelerate the identification and characterization of impurities. openreview.net

Pharmaceutical companies maintain extensive databases of analytical data from drug development and manufacturing. Data mining of these repositories can uncover correlations between process parameters, raw materials, and the emergence of specific impurities like this compound. This involves searching for instances where Impurity E levels were elevated and correlating them with specific batches of reagents, reaction temperatures, or solvent systems. Publicly available databases can also be mined to understand general degradation patterns of related compounds. scispace.com

Machine learning models can be trained to predict the likelihood of an impurity's formation or to assist in its characterization from analytical data. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and a specific property. For impurities, this could be the propensity for formation or a toxicological endpoint. Numerous QSAR studies have been conducted on fluoroquinolones to predict antibacterial activity, toxicity, or physicochemical properties. nih.govmdpi.commdpi.comrsc.orgjournalijar.com A similar approach could be developed to create a QSAR model that predicts the likelihood of demethylation at the C8 position for a range of fluoroquinolone analogs based on their electronic and steric properties.

AI-Assisted Structure Elucidation: Advanced ML models are being developed to predict potential impurity structures based on reaction inputs (reactants, reagents, solvents). mit.edu Furthermore, other models can predict mass spectrometry fragmentation patterns from a chemical structure, or conversely, suggest potential structures from MS/MS data, aiding in the rapid identification of unknown peaks in a chromatogram that might correspond to Impurity E or its derivatives. researchgate.net

Table 2: Examples of Predictive QSAR Models Relevant to Fluoroquinolones

Model Type Predicted Endpoint Key Finding/Application Reference
2D-QSAR Inhibition potency (pMIC) against various pathogens Developed robust models to design new fluoroquinolone analogs with enhanced potency. nih.gov
3D-QSAR (CoMSIA) Degradation capability in advanced oxidation processes Established a quantitative relationship between 3D structural features and bond cleavage energies. mdpi.com
2D-QSAR Acute toxicity (LD50) Predicted toxicity values for several fluoroquinolones using computational software. journalijar.com

| Mixture-QSAR | Toxicity of binary fluoroquinolone mixtures | Developed a model to predict the combined toxicity of parent drugs and their degradation products. | rsc.org |

Data Mining of Impurity Databases

Mechanistic Studies of Demethylation Reactions Leading to Impurity E

Understanding the precise chemical mechanism by which Moxifloxacin is converted to Impurity E is crucial for developing control strategies. The core reaction is the cleavage of the methyl group from the C8-methoxy ether.

This O-demethylation can be driven by several factors:

Acidic/Hydrolytic Conditions: Under acidic conditions, the ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to the formation of the C8-hydroxyl group characteristic of Impurity E. researchgate.net

Lewis Acid Catalysis: Trace metal ions, which can act as Lewis acids, may coordinate to the methoxy oxygen, facilitating the cleavage of the carbon-oxygen bond. Studies have shown that the decomposition of moxifloxacin can be influenced by the presence of metal ions. researchgate.net

Oxidative Demethylation: Oxidizing agents can attack the methoxy group, leading to its removal. The kinetics of moxifloxacin oxidation by permanganate (B83412) have been studied, identifying various oxidative products. researchgate.net

Biochemical Demethylation: Fluoroquinolones have been shown to act as iron chelators, which can inhibit the activity of certain iron-dependent enzymes, including histone demethylases. nih.gov While this is a biological effect, it points to the inherent chemical ability of the quinolone structure to interact with systems that could influence demethylation processes.

By studying the reaction kinetics under different conditions (e.g., varying pH, temperature, and catalyst), researchers can pinpoint the dominant mechanism for Impurity E formation. Kinetic modeling, as demonstrated with Dynochem software for Moxifloxacin synthesis, can validate assumed reaction pathways and help optimize process parameters to minimize the production of this impurity. researchgate.net

Development of Novel Analytical Technologies for Enhanced Impurity Monitoring

The stringent quality control of pharmaceuticals necessitates the development of sophisticated analytical methodologies for the precise detection and quantification of impurities. In the context of moxifloxacin, the monitoring of "this compound," also known as the O-Desmethyl or 8-Hydroxy analog, is critical to ensure the safety and efficacy of the final drug product. molnar-institute.comresearchgate.netscielo.brsynzeal.com Traditional analytical techniques, while reliable, are continually being supplemented and replaced by novel technologies that offer enhanced sensitivity, specificity, and efficiency. This section explores the advanced analytical avenues being leveraged for the monitoring of this compound.

The evolution of analytical technologies has been driven by the need for methods that are not only more sensitive and specific but also faster and more environmentally friendly. For the analysis of moxifloxacin and its related substances, including Impurity E, several innovative techniques have been investigated and applied. These include hyphenated chromatographic methods, advanced electrophoretic techniques, and green analytical approaches.

High-performance liquid chromatography (HPLC) remains a cornerstone in pharmaceutical analysis. However, its capabilities are significantly enhanced when coupled with advanced detectors, particularly mass spectrometry (MS). A high-performance liquid chromatography-ultraviolet/Fourier transform-ion cyclotron resonance mass spectrometry (HPLC-UV/FTICRMS) method has been described for the comprehensive impurity profiling of moxifloxacin. bg.ac.rs This technique provides highly accurate molecular mass data, which is invaluable for the structural elucidation of unknown impurities.

Ultra-performance liquid chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for the trace-level quantification of quinolones and their metabolites in complex matrices. scielo.brdntb.gov.ua The high sensitivity and selectivity of UPLC-MS/MS make it particularly suitable for monitoring impurities like this compound, even at very low concentrations. nih.gov

Capillary electrophoresis (CE) has emerged as a high-resolution separation technique for the analysis of pharmaceuticals and their impurities. ptfarm.plresearchgate.net For moxifloxacin, CE has been successfully employed to separate its isomers, demonstrating the technique's high efficiency and resolving power. bg.ac.rsptfarm.pl The application of advanced CE methods, potentially coupled with mass spectrometry (CE-MS), presents a promising avenue for the enhanced monitoring of this compound, offering advantages such as low sample consumption and high separation efficiency.

In line with the growing emphasis on sustainable practices, green analytical chemistry has spurred the development of environmentally benign analytical methods. Micellar liquid chromatography (MLC) is one such technique that has been applied to the analysis of moxifloxacin and its impurities. researchgate.net MLC methods utilize aqueous mobile phases containing surfactants, significantly reducing the consumption of hazardous organic solvents. researchgate.net A selective and eco-friendly micellar HPLC method has been developed and validated for the investigation of moxifloxacin and its related compounds, including Impurity E. researchgate.netbg.ac.rs This method employs a biodegradable aqueous mobile phase, highlighting a shift towards greener analytical solutions. bg.ac.rs

Forced degradation studies are a regulatory requirement to demonstrate the stability-indicating nature of analytical methods. ajprd.com These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products. The development of analytical methods capable of separating the active pharmaceutical ingredient from all potential impurities and degradation products, including this compound, is crucial.

The following interactive data table summarizes the validation parameters of a reported micellar liquid chromatographic method for the determination of this compound.

ParameterValue
R² value 0.99935
Accuracy at 80% 100.69%
Accuracy at 100% 97.40%
Accuracy at 120% 90.99%
Precision (% RSD) 2.51%
Limit of Detection (LOD) 8.0 ng/ml
Limit of Quantitation (LOQ) 24.3 ng/ml

This data is derived from a study on a micellar liquid chromatographic method for moxifloxacin and its impurities. researchgate.net

The continuous development of these novel analytical technologies provides the pharmaceutical industry with powerful tools for enhanced impurity monitoring. The application of techniques like UPLC-MS/MS and advanced capillary electrophoresis, alongside the adoption of greener methods like micellar liquid chromatography, ensures the robust quality control of moxifloxacin and the safety of patients.

Q & A

Q. What are the structural characteristics and identification markers of Moxifloxacin Impurity E?

this compound (CAS 1292904-74-5) has the molecular formula C₂₀H₂₂FN₃O₄ and a molecular weight of 387.41 g/mol . It is identified via HPLC using relative retention times (RRT ≈ 1.7 compared to moxifloxacin) and spectral data (e.g., UV, MS). Chromatographic identification requires reference standards and system suitability criteria, such as a resolution ≥1.5 between critical peaks .

Q. How does Impurity E originate during moxifloxacin synthesis or storage?

Impurity E is a process-related degradation product formed during synthesis or storage under stress conditions (e.g., heat, light, or acidic/basic environments). It is structurally related to desmethyl or dealkoxy intermediates, often arising from incomplete purification steps or side reactions involving the quinolone core .

Q. What chromatographic methods are recommended for detecting Impurity E in drug formulations?

A reversed-phase HPLC method using a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0)-acetonitrile (85:15 v/v) at 1.0 mL/min flow rate is standard. Detection is performed at 295 nm, with a run time of ~35 minutes to separate Impurity E (RRT 1.7) from other impurities .

Advanced Research Questions

Q. How can a central composite design (CCD) optimize HPLC conditions for resolving co-eluting peaks involving Impurity E?

CCD evaluates four variables: column temperature (25–45°C), organic solvent content (10–20% acetonitrile), pH (2.5–3.5), and flow rate (0.8–1.2 mL/min). Responses include retention time and resolution. For example, increasing pH to 3.2 and temperature to 40°C improves resolution between Impurity E and adjacent peaks by reducing hydrophobic interactions .

Table 1: Key CCD Parameters and Optimal Ranges

VariableRangeOptimal Value
Column Temperature25–45°C40°C
Organic Solvent10–20%15%
pH2.5–3.53.2
Flow Rate0.8–1.2 mL/min1.0 mL/min
Source: Adapted from

Q. Why is a correction factor of 3.5 applied for quantifying Impurity E, and how is it validated?

Impurity E’s correction factor (3.5) accounts for differences in UV response relative to moxifloxacin. This is determined by comparing slope ratios in linearity studies (1–150% of specification limit). Validation includes accuracy (spiked recovery 93–107%), precision (%RSD <5%), and robustness testing under varied pH (±0.2) and temperature (±5°C) .

Q. What experimental strategies differentiate degradation pathways generating Impurity E under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with LC-MS/MS identify pathways. For example:

  • Acidic Hydrolysis (0.1M HCl, 60°C) : Impurity E forms via demethylation of the methoxy group at position 7.
  • Oxidative Stress (3% H₂O₂) : Quinoline ring oxidation generates intermediates detectable at m/z 388.2 [M+H]⁺. Stability-indicating methods must demonstrate specificity and peak purity (purity index >990) under these conditions .

Q. How do matrix effects in biological samples impact Impurity E quantification during pharmacokinetic studies?

Matrix effects (e.g., plasma proteins) reduce ionization efficiency in LC-MS. Mitigation strategies include:

  • Sample Cleanup : Solid-phase extraction (C18 cartridges) to remove interferents.
  • Internal Standardization : Deuterated analogs (e.g., Moxifloxacin-d4) normalize recovery variations.
  • Post-Column Infusion : Assess ion suppression zones to optimize chromatographic separation .

Methodological Considerations

Q. What validation parameters are critical for ensuring regulatory compliance of Impurity E methods?

Per ICH Q2(R1), validate:

  • Specificity : No co-elution with degradation products (peak purity >990).
  • Linearity : R² ≥0.998 over 0.1–150% of the target concentration.
  • LOQ : ≤0.05% (≤0.15 µg/mL) with signal-to-noise ≥10:1.
  • Robustness : ≤2% variation in retention time under deliberate parameter shifts .

Q. How can in silico tools predict Impurity E’s toxicological profile?

Computational models (e.g., DEREK, OECD QSAR Toolbox) assess genotoxicity risk by analyzing structural alerts. Impurity E’s quinolone core lacks nitroso or aromatic amine groups, suggesting low genotoxic potential. However, in vitro assays (Ames test, micronucleus) are recommended for confirmation .

Data Contradictions and Resolutions

Q. Discrepancies in reported retention times for Impurity E: How to reconcile?

Variability arises from column aging, mobile phase pH (±0.1), or temperature fluctuations (±2°C). Standardize methods using pharmacopeial reference standards (USP/EP) and system suitability tests (SST). For example, SST criteria for moxifloxacin assays include theoretical plates >2000 and tailing factor <2 .

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